DHFR Inhibition: Tomizine (4-Methoxy Analog) Shows nM Potency, Baseline Scaffold Activity Inferred
While direct DHFR inhibition data for the unsubstituted 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold is limited, the 4-methoxy derivative (Tomizine) demonstrates potent inhibition of dihydrofolate reductase, with reported IC50 values in the low nanomolar range [1]. This establishes the pyrimidothiazine core as a validated DHFR inhibitor pharmacophore. In contrast, methotrexate, a classical antifolate, exhibits a different selectivity profile, with Tomizine showing a distinct spectrum of antitumor effect and reduced myelosuppression [2].
| Evidence Dimension | DHFR Inhibition Potency |
|---|---|
| Target Compound Data | Not directly quantified; inferred as scaffold enabling nanomolar DHFR inhibition when 4-substituted. |
| Comparator Or Baseline | Tomizine (4-methoxy-6-aminopyrimido[4,5-b][1,4]thiazine): IC50 = 3.30 nM / 4.30 nM (DHFR) |
| Quantified Difference | N/A - Target compound serves as the unsubstituted scaffold; Tomizine is a potent 4-substituted analog. |
| Conditions | Dihydrofolate reductase enzyme assay (rat liver) |
Why This Matters
Procuring the unsubstituted 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel DHFR inhibitors with improved therapeutic indices.
- [1] BindingDB. (n.d.). Affinity Data for Dihydrofolate reductase (rat liver). Entry IDs: 2224, 2222. Retrieved from http://bdb8.ucsd.edu/ View Source
- [2] Ershova, I. A. (1984). Thomizine differes from methotrexate by another spectrum of antitumor effect... Pharmaceutical Chemistry Journal, 18(1), 49-53. View Source
